Fmoc-(Dmb)Ala-OH
Overview
Description
Fmoc-(Dmb)Ala-OH is a useful research compound. Its molecular formula is C27H27NO6 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Fmoc-(Dmb)Ala-OH is the peptide chain in the process of solid-phase peptide synthesis . The compound plays a crucial role in facilitating the stepwise elongation of peptide chains .
Mode of Action
this compound operates by temporarily masking the N-terminal amino group of the peptide chain, preventing unwanted side reactions during the peptide assembly process . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, allowing for very rapid and highly efficient synthesis of peptides .
Biochemical Pathways
this compound is involved in the biochemical pathway of peptide synthesis. Specifically, it is used in the Fmoc solid-phase peptide synthesis (SPPS) method . The compound’s introduction at appropriate positions prevents aggregation of the growing peptide chain .
Pharmacokinetics
Its stability and reactivity in the peptide synthesis process suggest that it has properties that allow it to remain stable under the conditions of solid-phase peptide synthesis .
Result of Action
The result of this compound’s action is the successful and efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the conditions of the solid-phase peptide synthesis process. Factors such as the pH, temperature, and the presence of other reactants can affect its efficacy and stability . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .
Biochemical Analysis
Cellular Effects
The effects of Fmoc-(Dmb)Ala-OH on cellular processes are primarily observed during peptide synthesis. By preventing aggregation, it ensures the proper folding and assembly of peptides, which are crucial for their biological activity. This compound influences cell function by enabling the production of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can interact with cell surface receptors, triggering downstream signaling cascades that affect various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino terminus of the growing peptide chain, while the Dmb group prevents aggregation by disrupting secondary structure formation. This dual protection ensures efficient peptide elongation and minimizes side reactions such as aspartimide formation . The removal of the Fmoc and Dmb groups during the final deprotection step regenerates the functional peptide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly concerning its stability and degradation. This compound is stable at room temperature and can be stored for extended periods without significant degradation . Its long-term effects on cellular function are primarily observed during the peptide synthesis process. The prevention of aggregation and stabilization of aspartimide-prone sequences ensure the production of high-purity peptides, which are essential for subsequent biological studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. While specific dosage studies are limited, it is known that the concentration of this compound used in peptide synthesis must be optimized to prevent aggregation without causing adverse effects. High doses of this compound could potentially lead to incomplete deprotection or side reactions, affecting the overall yield and purity of the synthesized peptides .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as coupling agents and deprotecting reagents that facilitate the formation and cleavage of peptide bonds. The Dmb group is removed during the final deprotection step, regenerating the functional peptide. This process ensures that the synthesized peptides are free from protecting groups and ready for biological applications .
Transport and Distribution
Within cells and tissues, this compound is primarily localized to the sites of peptide synthesis. It interacts with transporters and binding proteins that facilitate its incorporation into the growing peptide chain. The distribution of this compound is crucial for ensuring the proper assembly and folding of peptides, which are essential for their biological activity .
Subcellular Localization
This compound is localized to specific subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and Golgi apparatus. The targeting signals and post-translational modifications of the synthesized peptides direct them to their respective compartments or organelles. This localization is essential for the proper functioning of the peptides in various cellular processes .
Properties
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPUGBDZZZLCU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.